Azithromycin Monohydrate

Description

Properties

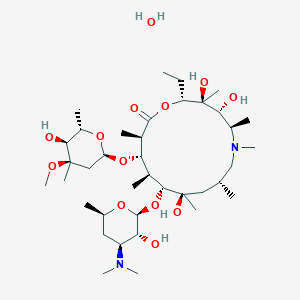

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUPLSLYZHKKQT-WVVFQGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861063 | |

| Record name | Azithromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117772-70-0, 121470-24-4 | |

| Record name | Azithromycin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZITHROMYCIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

mechanism of action of azithromycin monohydrate at the ribosomal level

An In-Depth Technical Guide on the Ribosomal Mechanism of Action of Azithromycin (B1666446) Monohydrate

Abstract

Azithromycin, an azalide subclass of macrolide antibiotics, is a critical therapeutic agent against a wide spectrum of bacterial pathogens. Its efficacy stems from its ability to inhibit protein synthesis by targeting the bacterial ribosome. This technical guide provides a comprehensive examination of the molecular mechanism of azithromycin monohydrate at the ribosomal level. We will explore its precise binding site within the 50S ribosomal subunit, its interaction with the nascent peptide exit tunnel (NPET), and the subsequent disruption of protein elongation. The guide details a two-step binding process, summarizes key quantitative efficacy data, and outlines the experimental protocols crucial for investigating these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of azithromycin's mode of action to inform future antimicrobial research and development.

Core Mechanism of Action at the Ribosomal Level

The primary antibacterial effect of azithromycin is the inhibition of protein synthesis.[1][2] Unlike some antibiotics that affect nucleic acid synthesis, azithromycin's action is exclusively at the ribosomal level.[1]

Target Site: The 50S Ribosomal Subunit

Azithromycin specifically targets the large 50S subunit of the bacterial ribosome.[1][3] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[2][4] The key interacting component within this tunnel is the 23S ribosomal RNA (rRNA), particularly domains IV and V.[5][6]

A Two-Step Binding Process

Studies involving Escherichia coli ribosomes have revealed that azithromycin binding is not a simple, single-step event but rather a two-step process.[4][6][7][8]

-

Initial Low-Affinity Binding : Azithromycin first makes contact with a low-affinity site located in the upper region of the peptide exit tunnel.[4][7] This initial recognition step is reversible.[9]

-

Conformational Shift to High-Affinity State : Following the initial binding, a slow conformational change occurs, leading to the formation of a much tighter, high-affinity complex.[4][7] This final state is significantly more potent at blocking the progression of the nascent peptide.[4][7]

This two-step mechanism contributes to its prolonged intracellular half-life and sustained bacteriostatic activity.[5]

Molecular Interactions and Species-Specific Differences

Azithromycin's binding pocket is primarily composed of 23S rRNA nucleotides. While the overall binding location is conserved, the stoichiometry can vary between bacterial species. In E. coli, kinetic and footprinting analyses suggest that one molecule of azithromycin binds per ribosome at a time.[4][7] In contrast, crystallographic studies of the 50S subunit from Deinococcus radiodurans have shown that two molecules of azithromycin can bind cooperatively.[4][6]

-

First Molecule: Interacts with domains IV and V of the 23S rRNA, consistent with the classical macrolide binding site.[6]

-

Second Molecule (in D. radiodurans): Occupies a distinct site, interacting with ribosomal proteins L4 and L22 and domain II of the 23S rRNA.[6]

This species-specific variation may account for some of the observed differences in susceptibility.[4]

Inhibition of Protein Synthesis

By binding within the NPET, azithromycin physically obstructs the passage of the growing polypeptide chain.[2][6] This leads to the inhibition of protein synthesis through several related mechanisms.

Stalling of Nascent Peptide Elongation

The primary inhibitory action is the stalling of translation.[10] The presence of the drug narrows the diameter of the exit tunnel, creating steric hindrance that can clash with specific amino acid sequences in the nascent peptide.[10] This interaction between the drug, the tunnel wall, and the nascent peptide can induce translational arrest and lead to the premature dissociation of the peptidyl-tRNA from the ribosome.[11]

Interference with Translocation and Subunit Assembly

Azithromycin's binding obstructs the translocation process, where the ribosome moves along the mRNA to the next codon.[2][5][12] This effectively halts the elongation cycle. Furthermore, some evidence suggests a secondary mechanism where azithromycin can interfere with the proper assembly of the 50S ribosomal subunit, further reducing the pool of functional ribosomes available for protein synthesis.[5][12]

Quantitative Analysis of Azithromycin's Efficacy

The inhibitory effect of azithromycin on bacterial protein synthesis can be quantified to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter in this assessment.

| Parameter | Organism | Value | Reference |

| IC₅₀ for Protein Synthesis Inhibition | Haemophilus influenzae | 0.4 µg/mL | [13][14][15] |

| IC₅₀ for Protein Synthesis Inhibition (Erythromycin for comparison) | Haemophilus influenzae | 1.5 µg/mL | [13] |

Key Experimental Protocols

The elucidation of azithromycin's mechanism of action relies on a combination of structural biology techniques and functional assays.

Structural Biology Methods

This technique provides atomic-level resolution of the drug-ribosome interaction.

Objective: To determine the three-dimensional structure of azithromycin bound to the bacterial ribosome.

Methodology:

-

Ribosome Purification:

-

Grow bacterial cells (often a thermophilic organism like Thermus thermophilus for stability) to the late-log phase and harvest by centrifugation.[16]

-

Lyse cells using a high-pressure homogenizer.[16] Clarify the lysate by centrifugation to remove cell debris.

-

Layer the supernatant over a sucrose (B13894) cushion (e.g., 1.1 M sucrose) and pellet the crude ribosomes via ultracentrifugation.[16][17]

-

Resuspend the pellet and purify intact 70S ribosomes from dissociated subunits using a 10-40% sucrose density gradient ultracentrifugation.[16]

-

Collect fractions corresponding to the 70S peak, concentrate, and store at -80°C.

-

-

Complex Formation:

-

Incubate purified 70S ribosomes with a molar excess of azithromycin to ensure saturation of the binding site. A short mRNA fragment and deacylated tRNAs may also be added to create a functional complex.[16]

-

-

Crystallization:

-

Use the vapor diffusion method (sitting or hanging drop).[16] Mix the ribosome-drug complex solution with a precipitant solution and allow it to equilibrate against a larger reservoir of the precipitant.

-

Screen various conditions (precipitant type, concentration, pH, temperature) to find those that yield diffraction-quality crystals.[17]

-

-

Data Collection and Structure Determination:

Cryo-EM is a powerful alternative to X-ray crystallography, particularly for studying large, dynamic macromolecular assemblies without the need for crystallization.[19][20]

Objective: To visualize the structure of the ribosome in complex with azithromycin in a near-native state.

Methodology:

-

Complex Formation: Prepare the ribosome-azithromycin complex as described for crystallography.

-

Sample Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of amorphous ice, preserving their native structure.

-

Data Collection: Image the frozen-hydrated sample in a transmission electron microscope equipped with a direct electron detector. Collect thousands of images, each containing multiple views (particles) of the complex.

-

Image Processing and 3D Reconstruction:

-

Use specialized software to select individual particle images from the micrographs.

-

Align and classify the 2D particle images based on their orientation.

-

Combine the classified 2D images to reconstruct a 3D electron density map of the complex.[21]

-

Fit atomic models of the ribosome and azithromycin into the 3D map to interpret the structure.[22]

-

Functional Assays

This assay directly measures the effect of azithromycin on protein synthesis in a cell-free system.[23][24]

Objective: To quantify the inhibitory potency of azithromycin by determining its IC₅₀ value.

Methodology:

-

System Preparation: Use a commercial cell-free transcription-translation system (e.g., E. coli S30 extract or a reconstituted PURE system) containing ribosomes, tRNAs, amino acids, enzymes, and an energy source.[25][26]

-

Reaction Setup:

-

Prepare a series of reactions, each containing the cell-free system and a DNA template encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP).[25][26]

-

Add varying concentrations of azithromycin to the reactions. Include a no-drug positive control and a no-template negative control.[25]

-

-

Incubation: Incubate all reactions at the optimal temperature (e.g., 37°C) to allow for protein synthesis.[25]

-

Signal Detection: After incubation, measure the amount of reporter protein synthesized. For luciferase, add luciferin (B1168401) substrate and measure luminescence. For GFP, measure fluorescence.[23][25]

-

Data Analysis:

-

Subtract the background signal from the negative control.

-

Calculate the percentage of protein synthesis inhibition for each azithromycin concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the azithromycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[25]

-

Conclusion

The mechanism of action of azithromycin at the ribosomal level is a sophisticated process centered on its high-affinity binding within the nascent peptide exit tunnel of the 50S subunit. Through a two-step binding process, it physically obstructs the path of elongating polypeptides, leading to translational stalling and the inhibition of bacterial protein synthesis. This detailed molecular understanding, derived from advanced structural and functional studies, is paramount for addressing the challenge of antibiotic resistance and provides a rational basis for the design of novel, more effective ribosome-targeting antimicrobials.

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Purification, characterization and crystallization of the human 80S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 21. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Azithromycin Monohydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of azithromycin (B1666446) monohydrate, a widely used macrolide antibiotic. The following sections detail its fundamental characteristics, experimental protocols for analysis, and key mechanisms of action relevant to research and development.

Core Physicochemical Properties

Azithromycin is an azalide, a subclass of macrolide antibiotics, derived from erythromycin.[1] It is known for its stability in acidic conditions, a key advantage for oral administration.[2] The monohydrate is one of the common hydrated forms of azithromycin, and understanding its properties is critical for formulation development, stability assessment, and quality control.

General Properties

| Property | Value | Source |

| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | [3] |

| Molecular Formula | C₃₈H₇₄N₂O₁₃ (Monohydrate) | [3] |

| Molecular Weight | 767.0 g/mol (Monohydrate) | [3] |

| Appearance | White crystalline powder | [1][4] |

| pKa | 5.41 | [4] |

| LogP | 3.03 - 3.33 | [4][5] |

Thermal Properties

The thermal behavior of azithromycin and its hydrates is crucial for identifying the specific form and assessing its stability. Differential Scanning Calorimetry (DSC) is the primary technique used for this characterization.

| Property | Value | Notes |

| Melting Point (Anhydrous) | 113-115 °C | Amorphous solid form.[5][6][7] |

| Melting Point (Monohydrate) | ~126 °C | Dehydration and melting may occur simultaneously.[5][6][8] |

| Melting Point (Dihydrate) | 139-143.7 °C | Varies with DSC conditions (e.g., open vs. sealed crucible, heating rate).[1][9] |

Solubility Profile

Azithromycin's solubility is a key determinant of its dissolution and bioavailability. It is sparingly soluble in water but shows good solubility in several organic solvents.

| Solvent | Solubility | Temperature (K) | Source |

| Water | Practically insoluble / Sparingly soluble | Ambient | [7] |

| Ethanol (B145695) | ~16 mg/mL | Ambient | [10] |

| DMSO | ~5 mg/mL | Ambient | [10] |

| Dimethylformamide (DMF) | ~16 mg/mL | Ambient | [10] |

| Ethyl Acetate (B1210297) | High | 278.15 - 323.15 | [11] |

| 2-Propanone (Acetone) | High | 278.15 - 323.15 | [11] |

| Propan-2-ol | Moderate | 278.15 - 323.15 | [11] |

| Butan-1-ol | Low | 278.15 - 323.15 | [11] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Ambient | [10] |

Note: The solubility in organic solvents like ethyl acetate, acetone, ethanol, propan-2-ol, and butan-1-ol increases with temperature. At a given temperature, the solubility order is generally ethyl acetate > 2-propanone > ethanol > propan-2-ol > butan-1-ol.[11]

Spectroscopic Data

| Technique | Wavelength / Peak Assignment | Source |

| UV-Vis (in Methanol) | λmax ≈ 212 nm | [12] |

| FT-IR | ~1723 cm⁻¹ (>C=O), ~1187 cm⁻¹ (-C-O-) | [13] |

Key Mechanisms of Action

Azithromycin exerts its therapeutic effects through both antibacterial and immunomodulatory mechanisms.

Antibacterial Action

The primary antibacterial mechanism involves the inhibition of protein synthesis in susceptible bacteria. Azithromycin binds to the 50S subunit of the bacterial ribosome, interfering with mRNA translation and preventing the translocation step of protein synthesis.[2][3][14]

Caption: Azithromycin's antibacterial mechanism of action.

Immunomodulatory Effects

Azithromycin also possesses significant anti-inflammatory and immunomodulatory properties.[2][15] It can modulate the activity of various immune cells and suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[15][16][17]

Caption: Azithromycin's key immunomodulatory signaling pathways.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound. The protocol is adapted from guidelines provided by the World Health Organization (WHO).[18][19]

-

Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH levels covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[19] Pharmacopoeial buffers are recommended.

-

Sample Preparation: Add an excess amount of azithromycin monohydrate powder to vials containing a known volume of the prepared buffer solutions. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the drug).

-

Quantification: Accurately dilute the resulting supernatant and determine the concentration of dissolved azithromycin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

-

Solid Phase Analysis: It is recommended to analyze the remaining solid material (e.g., by DSC or XRD) to confirm that the solid form has not changed (e.g., converted to a different hydrate) during the experiment.[8][19]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and purity.[21][22]

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample under a controlled nitrogen purge at a specified heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting or dehydration, appear as peaks. The peak onset or maximum temperature is used to determine the melting point or transition temperature.[23][24] The area under the peak corresponds to the enthalpy of the transition.

Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact drug from its degradation products.[25][26]

Caption: Workflow for a stability-indicating HPLC method.

-

Forced Degradation Studies: Subject azithromycin to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light to generate potential degradation products.[25][27][28][29] The major degradation product in acidic and alkaline conditions is often decladinosylazithromycine.[25]

-

Chromatographic Conditions Development:

-

Column: A reverse-phase column, such as an Xterra RP C18 (or equivalent), is commonly used.[25][30]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 14 mM disodium (B8443419) hydrogen phosphate, pH 10.5) and organic solvents (e.g., methanol, acetonitrile) is typical.[25][30] An isocratic elution is often sufficient.

-

Detection: UV detection at a wavelength around 210-215 nm is standard.[25][26]

-

Temperature: The column is often heated (e.g., to 50-60 °C) to improve peak shape and resolution.[25][31]

-

-

Method Validation: Validate the developed method according to ICH guidelines. This involves assessing specificity (ensuring degradation products do not interfere with the main peak), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[31]

-

Application: Once validated, the method can be used to analyze the stability of this compound in bulk form or in finished pharmaceutical products under various storage conditions.[32]

References

- 1. Azithromycin Dihydrate - LKT Labs [lktlabs.com]

- 2. Azithromycin - Wikipedia [en.wikipedia.org]

- 3. This compound | C38H74N2O13 | CID 9897015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azithromycin(83905-01-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azithromycin [drugfuture.com]

- 7. Azithromycin | 83905-01-5 [chemicalbook.com]

- 8. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ES2162764B1 - POLYMORPHIC FORM OF AZITHROMYCIN DIHYDRATE, AND ITS DEOBTENTION PROCEDURE. - Google Patents [patents.google.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. droracle.ai [droracle.ai]

- 15. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. who.int [who.int]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. quercus.be [quercus.be]

- 23. news-medical.net [news-medical.net]

- 24. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]

- 25. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sphinxsai.com [sphinxsai.com]

- 27. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

- 29. researchgate.net [researchgate.net]

- 30. academic.oup.com [academic.oup.com]

- 31. japsonline.com [japsonline.com]

- 32. researchgate.net [researchgate.net]

The Genesis of a Modern Antibiotic: A Technical History of Azithromycin

Zagreb, Croatia, 1980. In the research laboratories of the pharmaceutical company Pliva, a team of scientists led by Dr. Slobodan Đokić, and including Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev, achieved a breakthrough in antibiotic development.[1][2][3] Their work culminated in the synthesis of azithromycin (B1666446), a novel macrolide antibiotic that would go on to become one of the world's best-selling drugs. This technical guide delves into the discovery and development of azithromycin, detailing the experimental protocols, quantitative data, and the scientific rationale that underpinned its creation.

From Erythromycin (B1671065) to a New Class of Antibiotics: The Azalides

The story of azithromycin begins with its predecessor, erythromycin. While an effective antibiotic, erythromycin suffered from instability in the acidic environment of the stomach and a relatively narrow spectrum of activity. The Pliva team sought to overcome these limitations through rational drug design. Their innovative approach involved a chemical modification of the erythromycin A lactone ring, a 14-membered ring, by inserting a nitrogen atom. This created a new 15-membered ring structure, giving birth to a new class of macrolides known as azalides.[4][5] Azithromycin was the first of this new class.[5]

This structural alteration conferred several key advantages. The introduction of the nitrogen atom increased the compound's stability in acidic conditions, allowing for oral administration without significant degradation.[6] Furthermore, this change broadened the antibiotic's spectrum of activity, particularly against Gram-negative bacteria.[4]

The Synthesis of Azithromycin: A Step-by-Step Experimental Protocol

The original synthesis of azithromycin from erythromycin A was a multi-step process involving several key chemical reactions. The following is a detailed description of the experimental protocol, based on the methods described in the scientific literature and patents of the time.[5][7][8]

Step 1: Oximation of Erythromycin A

The first step in the synthesis is the conversion of the C9 ketone group of erythromycin A into an oxime.

-

Methodology: Erythromycin A is dissolved in a suitable solvent, typically methanol (B129727). An excess of hydroxylamine (B1172632) hydrochloride is added, followed by a base such as sodium bicarbonate or sodium hydroxide (B78521) solution to neutralize the hydrochloric acid and liberate the free hydroxylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The resulting erythromycin A oxime is then isolated by precipitation and filtration.[5][7]

Step 2: Beckmann Rearrangement of Erythromycin A Oxime

This crucial step involves the rearrangement of the oxime to form an imino ether, expanding the lactone ring from 14 to 15 members.

-

Methodology: The erythromycin A oxime is dissolved in an acetone-water mixture. A sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, is added as the rearranging agent in the presence of a base like sodium bicarbonate. The reaction is typically carried out at a controlled low temperature (e.g., 0-5 °C) and stirred for a specific period. The product, an imino ether, is then extracted and purified.[4][5]

Step 3: Reduction of the Imino Ether

The imino ether is then reduced to yield 9-deoxo-9a-aza-9a-homoerythromycin A, the immediate precursor to azithromycin.

-

Methodology: The purified imino ether is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and crystallization.[9]

Step 4: N-methylation via Eschweiler-Clarke Reaction

The final step is the methylation of the newly introduced nitrogen atom in the lactone ring to produce azithromycin.

-

Methodology: The 9-deoxo-9a-aza-9a-homoerythromycin A is subjected to the Eschweiler-Clarke reaction. This involves treating the amine with an excess of formaldehyde (B43269) and formic acid. The reaction is typically heated to reflux for several hours. The formic acid acts as both a reducing agent and a catalyst. After the reaction is complete, the mixture is cooled, and the azithromycin is isolated by extraction and purified by crystallization.[8][10]

Experimental Workflow for the Synthesis of Azithromycin

Mechanism of Action: Halting Bacterial Protein Synthesis

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6] It binds to the 50S subunit of the bacterial ribosome, specifically near the polypeptide exit tunnel.[11] This binding action interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis.[6] This mechanism is bacteriostatic, meaning it prevents the bacteria from multiplying, allowing the host's immune system to clear the infection.

Pharmacokinetic Profile: A Key to Clinical Success

One of the most remarkable features of azithromycin is its unique pharmacokinetic profile, which contributes significantly to its clinical efficacy and patient compliance.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of azithromycin from early clinical studies.

| Parameter | Value | Reference |

| Bioavailability | ~37% | |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [12] |

| Plasma Protein Binding | 7-51% (concentration-dependent) | |

| Elimination Half-life | ~68 hours | [6] |

| Volume of Distribution | ~31 L/kg | |

| Primary Route of Elimination | Biliary excretion | [6] |

Note: These values are approximate and can vary depending on the patient population and study design.

The long elimination half-life and high volume of distribution are particularly noteworthy. Azithromycin is rapidly and extensively distributed into tissues, achieving concentrations in tissues and phagocytic cells that are many times higher than in the plasma.[13][14] This high tissue penetration and long half-life allow for once-daily dosing and shorter treatment courses, a significant advantage over many other antibiotics.[15]

In Vitro Activity: A Broad Spectrum of Efficacy

Early in vitro studies demonstrated the broad spectrum of activity of azithromycin against a range of common pathogens. The following table presents the minimum inhibitory concentrations required to inhibit the growth of 90% of organisms (MIC90) for key respiratory pathogens.

| Organism | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.12 - 0.25 | [16][17] |

| Haemophilus influenzae | 0.5 - 2.0 | [16][18] |

| Moraxella catarrhalis | ≤0.06 - 0.12 | [8] |

| Mycoplasma pneumoniae | ≤0.01 | [15] |

| Chlamydia pneumoniae | 0.125 | [15] |

These data from early studies highlighted azithromycin's potent activity against both typical and atypical respiratory pathogens.

Beyond Antibacterial Action: The Immunomodulatory Effects of Azithromycin

In addition to its direct antibacterial activity, azithromycin has been shown to possess significant immunomodulatory properties. These effects are thought to contribute to its clinical efficacy, particularly in chronic inflammatory airway diseases. The primary mechanisms of its immunomodulatory action involve the inhibition of key inflammatory signaling pathways.

Inhibition of NF-κB and STAT1 Signaling Pathways

Azithromycin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1), two crucial transcription factors that regulate the expression of pro-inflammatory genes.[1][5][19]

-

NF-κB Pathway: Azithromycin inhibits the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][19]

-

STAT1 Pathway: Azithromycin has also been shown to decrease the phosphorylation of STAT1, a key step in its activation. This further contributes to the reduction of the inflammatory response.[5][19]

Immunomodulatory Signaling Pathways Inhibited by Azithromycin

Conclusion: A Legacy of Innovation

The discovery and development of azithromycin represent a landmark achievement in medicinal chemistry and pharmaceutical sciences. Through a rational approach to drug design, the scientists at Pliva successfully addressed the shortcomings of an existing antibiotic to create a new class of drugs with superior properties. The unique chemical structure of azithromycin not only enhanced its stability and broadened its antibacterial spectrum but also endowed it with a favorable pharmacokinetic profile and potent immunomodulatory effects. This combination of attributes has made azithromycin a cornerstone of infectious disease treatment for decades, a testament to the ingenuity and perseverance of its discoverers.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2003102009A1 - Process for preparing high purity azithromycin - Google Patents [patents.google.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azithromycin - Wikipedia [en.wikipedia.org]

- 7. PLIVA: Patenting a Way to Global Success in Pharmaceutics [wipo.int]

- 8. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. benchchem.com [benchchem.com]

- 11. Structural basis for the antibiotic activity of ketolides and azalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6268489B1 - Azithromycin dihydrate - Google Patents [patents.google.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Blood, tissue, and intracellular concentrations of azithromycin during and after end of therapy [pubmed.ncbi.nlm.nih.gov]

- 15. Azithromycin. A review of its pharmacological properties and use as 3-day therapy in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Incidence of antibiotic-resistant Streptococcus pneumoniae and beta-lactamase-positive Haemophilus influenzae in clinical isolates from patients with otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Susceptibilities of Streptococcus pneumoniae and Haemophilus influenzae to 10 Oral Antimicrobial Agents Based on Pharmacodynamic Parameters: 1997 U.S. Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

azithromycin monohydrate crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Azithromycin (B1666446) Monohydrate

Introduction

Azithromycin, a macrolide antibiotic derived from erythromycin, is a widely prescribed therapeutic agent for various bacterial infections.[1] In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they directly influence bioavailability, stability, and manufacturability. Azithromycin is known to exist in multiple crystalline forms, including various hydrates and solvates, a phenomenon known as polymorphism and pseudopolymorphism.[2][3]

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of azithromycin monohydrate. It is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, characterization methodologies, and a summary of the known polymorphic forms. Understanding these solid-state characteristics is critical for ensuring the quality, consistency, and efficacy of azithromycin drug products.

Crystal Structure of this compound

This compound is particularly known for its ability to form a variety of isostructural crystals, where different solvent molecules can be incorporated into an identical crystal lattice framework.[2] This leads to the formation of numerous pseudopolymorphs, primarily solvates of the monohydrate.

Many of these monohydrate solvates belong to a monoclinic crystal system with the space group P2₁, as detailed in Table 1.[4][5] The crystal structure consists of azithromycin molecules and a water molecule, with additional space in the lattice to accommodate various solvent molecules.[2] This versatility in forming solvates is a key characteristic of azithromycin's solid-state chemistry.[2]

Table 1: Crystallographic Data for a Representative this compound Polymorph

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁ | [4][5] |

| a | 16.052 Å - 16.3±0.3 Å | [4][5] |

| b | 16.102 Å - 16.2±0.3 Å | [4][5] |

| c | 18.412 Å - 18.4±0.3 Å | [4][5] |

| β | 109.15° - 109±2° | [4][5] |

| Cell Volume (V) | 4495.8 ų | [5] |

Note: The values represent a common family of isostructural monohydrate solvates. Minor variations exist between different solvates.

Polymorphism and Pseudopolymorphism of Azithromycin

The crystalline forms of azithromycin are extensive and have been classified into different families based on their crystal structures.[4] Family I forms are generally monohydrate solvates belonging to the monoclinic P2₁ space group, while Family II forms are orthorhombic (P2₁2₁2₁).[4] The term "pseudopolymorphism" is often used to describe the different solvates, as they contain different solvent molecules within a similar crystal lattice.[2][3]

Table 2 summarizes various known crystal forms of azithromycin, many of which are monohydrate solvates.

Table 2: Summary of Azithromycin Crystal Forms (Polymorphs and Pseudopolymorphs)

| Form | Stoichiometric Formula | Description | Crystal Family / Space Group |

| Form C | C₃₈H₇₂N₂O₁₂·H₂O | Monohydrate | Family II / P2₁2₁2₁ |

| Form D | C₃₈H₇₂N₂O₁₂·H₂O·C₆H₁₂ | Monohydrate monocyclohexane solvate | Family II / P2₁2₁2₁ |

| Form E | C₃₈H₇₂N₂O₁₂·H₂O·C₄H₈O | Monohydrate mono-tetrahydrofuran solvate | Family II / P2₁2₁2₁ |

| Form F | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₂H₅OH | Monohydrate hemi-ethanol solvate | Family I / P2₁ |

| Form G | C₃₈H₇₂N₂O₁₂·1.5H₂O | Sesquihydrate | Family I / P2₁ |

| Form H | C₃₈H₇₂N₂O₁₂·H₂O·C₃H₈O₂ | Monohydrate hemi-1,2-propanediol solvate | Family I / P2₁ |

| Form J | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₃H₇OH | Monohydrate hemi-n-propanol solvate | Family I / P2₁ |

| Form M | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₃H₇OH | Monohydrate hemi-isopropanol solvate | Family I / P2₁ |

| Form P | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₅H₁₂O | Monohydrate hemi-n-pentanol solvate | Family I / P2₁ |

| Form Q | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₄H₈O | Monohydrate hemi-tetrahydrofuran solvate | Distinct from Family I & II |

| Form R | C₃₈H₇₂N₂O₁₂·H₂O·C₅H₁₂O | Monohydrate mono-methyl tert-butyl ether solvate | Family II / P2₁2₁2₁ |

Data sourced from patents US6977243B2 and US7307156B2.[4][6][7]

Caption: Logical classification of azithromycin crystal forms into families.

Experimental Protocols for Characterization

A multi-technique approach is essential for the unambiguous characterization of azithromycin's polymorphic and pseudopolymorphic forms.

X-Ray Powder Diffraction (XRPD)

-

Methodology: XRPD analysis is performed using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). Samples are lightly packed into a sample holder and scanned over a 2θ range, typically from 2° to 40°. The resulting diffraction pattern is a fingerprint of the crystalline solid.

-

Data Interpretation: Each crystalline form produces a unique diffraction pattern characterized by the position (2θ) and intensity of the peaks.[8] These patterns are used to identify known forms or characterize new ones. For example, the characteristic X-ray diffraction pattern of one crystalline form of azithromycin showed a main peak at a 2θ value of about 10°, with other significant peaks at approximately 9.5°, 12°, 15.5°, 16.5°, 17.5°, and 18.8°.[8]

Thermal Analysis (DSC and TGA)

-

Differential Scanning Calorimetry (DSC) Methodology: A sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The analysis is run under a nitrogen purge (e.g., 80 mL/min) with a constant heating rate, commonly 10 °C/min, over a temperature range such as 0 °C to 250 °C.[9] A sealed empty pan is used as a reference.

-

DSC Data Interpretation: The DSC thermogram reveals thermal events such as melting, dehydration, and desolvation as endothermic or exothermic peaks. For this compound, a single endothermic peak may be observed, which can correspond to simultaneous dehydration and melting.[5][10] The melting range for azithromycin crystals has been reported between 113 °C and 115 °C.[9] Another study observed a sharp endothermic peak between 109.45 °C and 127.77 °C.[11]

-

Thermogravimetric Analysis (TGA) Methodology: TGA measures the change in mass of a sample as a function of temperature. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a specific rate (e.g., 10-30 °C/min) over a temperature range like 20 °C to 900 °C.[3][12]

-

TGA Data Interpretation: TGA is used to quantify the water and solvent content in the crystal.[10] A weight loss of approximately 4.2% at around 100 °C is indicative of the evaporation of water from the monohydrate form.[12]

Vibrational Spectroscopy (FT-IR and Raman)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Methodology: An FT-IR spectrum is typically obtained using a KBr disc method.[9] The sample is mixed with potassium bromide and compressed into a pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

FT-IR Data Interpretation: The IR spectrum shows absorption bands corresponding to specific molecular vibrations. Differences in the crystal lattice and intermolecular hydrogen bonding between polymorphs can lead to shifts in peak positions and changes in peak shapes.

-

Raman Spectroscopy Methodology: A sample is analyzed using a Raman spectrometer. The technique involves irradiating the sample with a monochromatic laser and detecting the scattered light.

-

Raman Data Interpretation: Raman spectroscopy provides information on the vibrational modes of the molecule. It is highly sensitive to the crystallographic structure. Characteristic Raman spectral features for azithromycin have been identified at 1454, 1042, 963, 908, 811, 774, 731, 612, and 403 cm⁻¹.[13][14] The sharp peak at approximately 1454 cm⁻¹ is attributed to the stretching modes of the ether vibration.[14]

Caption: Experimental workflow for azithromycin polymorph characterization.

Mechanism of Action

While this guide focuses on the solid-state chemistry of azithromycin, it is pertinent to mention its mechanism of action. Azithromycin functions by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of susceptible microorganisms, which interferes with the translocation step of protein synthesis.[1] This action prevents the bacteria from growing and ultimately leads to cell death.[1]

Caption: Mechanism of action of azithromycin in bacterial cells.

Conclusion

The solid-state chemistry of this compound is complex, characterized by a remarkable propensity to form a wide array of pseudopolymorphic forms, primarily as isostructural solvates. These forms have been categorized into distinct crystal families, each with unique physicochemical properties. The comprehensive characterization of these forms is essential for drug development and requires the synergistic use of multiple analytical techniques, including XRPD, DSC, TGA, and vibrational spectroscopy. A thorough understanding and control of azithromycin's polymorphism are critical for ensuring the development of a stable, safe, and effective pharmaceutical product.

References

- 1. This compound | C38H74N2O13 | CID 9897015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6977243B2 - Crystal forms of azithromycin - Google Patents [patents.google.com]

- 5. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7307156B2 - Crystal forms of azithromycin - Google Patents [patents.google.com]

- 7. JP2006152002A - Crystal form of azithromycin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Azithromycin Amorphous Solid Dispersion by Hot-Melt Extrusion: An Advantageous Technology with Taste Masking and Solubilization Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Qualitative and Quantitative Analysis of Azithromycin as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Azithromycin: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of azithromycin (B1666446) as observed in in-vitro studies. Azithromycin, a macrolide antibiotic, has demonstrated significant effects on the function and phenotype of various immune cells, independent of its antimicrobial properties. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Immunomodulatory Actions of Azithromycin

Azithromycin exerts pleiotropic effects on the innate and adaptive immune systems. In vitro evidence predominantly points towards a role in dampening excessive inflammation and promoting a pro-resolution phenotype in immune cells. Key observed effects include:

-

Macrophage Polarization: A consistent finding is the skewing of macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory and tissue-reparative M2 phenotype.[1][2][3]

-

Cytokine Modulation: Azithromycin significantly alters the cytokine profile of various immune cells, generally characterized by the suppression of pro-inflammatory cytokines and, in some cases, the enhancement of anti-inflammatory mediators.[4][5]

-

Neutrophil Function Modulation: It influences several aspects of neutrophil biology, including the induction of apoptosis, modulation of the oxidative burst, and enhancement of phagocytosis.

-

Lymphocyte Activity Regulation: Azithromycin has been shown to impact T-cell and Natural Killer (NK) cell functions, primarily through the inhibition of activation and effector functions.[4]

Quantitative Analysis of Azithromycin's In-Vitro Immunomodulatory Effects

The following tables summarize the quantitative data from various in-vitro studies, providing a comparative overview of azithromycin's impact on different immune cell parameters.

Table 1: Effects of Azithromycin on Macrophage and Monocyte Phenotype and Function

| Parameter | Cell Type | Stimulus | Azithromycin Concentration | Observed Effect | Reference(s) |

| M1 Markers | |||||

| IL-1β, CCL-2, TNF-α Expression | Alveolar Macrophages (CF and WT mice) | M1 polarization | 1 mg/L | Significant reduction in expression. | [5][6] |

| CD80 Expression | Imitated SLE Macrophages | ALD-DNA | Not specified | Decreased from 58.17% to 25.9%. | [7] |

| M2 Markers | |||||

| CD209+ M2 Macrophages | Human Monocyte-Derived Macrophages (MDMs) from CF patients | IL-13 | Not specified | Increased percentage of CD209+ cells. | [8] |

| CD206 Expression | Imitated SLE Macrophages | ALD-DNA | Not specified | Increased from 61.30% to 81.33%. | [7] |

| Arginase-1, Fizz-1, Ym-1, IL-10 mRNA | Imitated SLE Macrophages | ALD-DNA | Not specified | Upregulated expression. | [7] |

| Cytokine Production | |||||

| IL-6 Production | C. pneumoniae-infected HepG2 cells | C. pneumoniae | 0.016 µg/mL | Decreased from 2667 pg/mL to 1516 pg/mL. | [9] |

| 0.125 µg/mL | Decreased to 871 pg/mL. | [9] | |||

| 1 µg/mL | Decreased to 752 pg/mL. | [9] | |||

| IL-6 and IL-10 Release | LPS-stimulated Human MDMs (HC and CF) | LPS | Not specified | Significantly increased release. | [8] |

| TNF-α Production | LPS-stimulated whole blood (Sarcoidosis patients) | LPS (1µg/ml) | 250mg daily (in vivo dosing) | Increased from 1782 pg/ml to 3697 pg/ml after 1 month. | [10] |

| IL-12 and IL-6 Production | J774 murine macrophages | IFNγ + LPS | 15-30 µM | Significantly decreased production. | [1] |

| IL-10 Production | J774 murine macrophages | IFNγ + LPS | 15-30 µM | Increased production. | [1] |

| IL-12 and IL-10 Production | BMDMs | LPS + IFNγ | 10 or 30 µM | Decreased IL-12 and increased IL-10. | [3] |

| Phagocytosis | |||||

| Phagocytosis of apoptotic epithelial cells | Alveolar Macrophages (COPD patients) | - | 500 ng/mL | 68% improvement. | |

| Phagocytosis of apoptotic neutrophils | Alveolar Macrophages (COPD patients) | - | 500 ng/mL | 38% improvement. | |

| P. aeruginosa uptake and killing | Human MDMs (HC and CF) | - | Not specified | Significant increase. | [8] |

Table 2: Effects of Azithromycin on Neutrophil Function

| Parameter | Cell Type | Stimulus | Azithromycin Concentration | Observed Effect | Reference(s) |

| Apoptosis | Human PMNs | None | Not specified | Increased to 10.27% after 1h (vs. 2.19% in control). | [11][12] |

| Oxidative Burst | Human Neutrophils | PMA | Not specified | Time-dependent antioxidant effect; IC50 of 856 µg/mL at 15 min and 30 µg/mL at 4h. | |

| Phagocytosis | |||||

| Phagocytosis of S. aureus | Human Neutrophils | S. aureus | Not specified | Time-dependent enhancement. |

Table 3: Effects of Azithromycin on Lymphocyte Function

| Parameter | Cell Type | Stimulus | Azithromycin Concentration | Observed Effect | Reference(s) |

| T-Cell Proliferation | Human CD4+ T-cells | anti-CD3/anti-CD28 | 2.5 mg/L | Significant reduction in proliferation. | [13] |

| 10 mg/L | Reduced proliferation rate to a median of 0.45. | [13] | |||

| 40 mg/L | Strongly reduced proliferation (median rate of 0.10). | [13] | |||

| NK Cell Function | |||||

| Cytotoxicity against K562 cells | Primary Human NK cells | IL-15 | Not specified | Dose-dependent inhibition. | [14] |

| Perforin Expression | CD16+CD56+ NK subsets | IL-15 | Not specified | Down-regulation of expression. | [14] |

| IFN-γ and TNF-α Production | NK-92 cell line | - | Not specified | Dose-dependent inhibition. | [14] |

Key Signaling Pathways Modulated by Azithromycin

Azithromycin's immunomodulatory effects are underpinned by its influence on critical intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate the primary pathways affected.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Azithromycin is a known inhibitor of the NF-κB pathway, a central regulator of inflammatory gene expression.[4][15] It primarily acts by preventing the nuclear translocation of the p65 subunit.[2]

Caption: Azithromycin inhibits the NF-κB signaling pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Azithromycin has been shown to suppress T-cell activation by modulating the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][16][17][18][19]

Caption: Azithromycin's inhibitory effect on the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the immunomodulatory effects of azithromycin.

Macrophage Polarization Assay

This protocol details the in-vitro differentiation and polarization of macrophages to assess the influence of azithromycin on their phenotype.

1. Cell Culture and Differentiation:

-

Cell Line: Murine macrophage cell line J774A.1 or human monocyte cell line THP-1 are commonly used. Alternatively, primary human monocytes can be isolated from peripheral blood mononuclear cells (PBMCs).

-

Culture Medium: For J774A.1, use DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For THP-1, use RPMI-1640 with the same supplements.

-

Differentiation (for THP-1): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100-200 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours before polarization.

2. Macrophage Polarization:

-

Plate the differentiated macrophages at a density of 1x10^6 cells/mL in a 24-well plate.

-

M1 Polarization (Pro-inflammatory): Add 20 ng/mL of IFN-γ and 100 ng/mL of LPS to the culture medium.

-

M2 Polarization (Anti-inflammatory): Add 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to the culture medium.

-

Azithromycin Treatment: In parallel, treat cells with the desired concentrations of azithromycin (typically ranging from 1 to 50 µM) concurrently with the polarizing stimuli. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Analysis:

-

Gene Expression Analysis (qPCR): Harvest the cells, extract RNA, and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1 (CD206), CCL18).

-

Protein Analysis (ELISA/Flow Cytometry): Collect the culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-10, IL-12) by ELISA. Harvest the cells and stain for surface markers such as CD80 (M1) and CD206 (M2) for analysis by flow cytometry.[7]

Caption: Experimental workflow for in-vitro macrophage polarization assay.

Neutrophil Phagocytosis Assay

This protocol describes a flow cytometry-based method to quantify the phagocytosis of bacteria by neutrophils in the presence of azithromycin.

1. Preparation of Reagents and Cells:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Bacterial Labeling: Label bacteria (e.g., Staphylococcus aureus) with a fluorescent dye such as FITC or pHrodo Green according to the manufacturer's instructions.

-

Opsonization: Opsonize the fluorescently labeled bacteria by incubating them with human serum or purified IgG.

2. Phagocytosis Assay:

-

Resuspend isolated neutrophils in appropriate buffer (e.g., HBSS with Ca2+/Mg2+).

-

Pre-incubate neutrophils with various concentrations of azithromycin or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add the opsonized fluorescent bacteria to the neutrophil suspension at a defined multiplicity of infection (MOI), typically ranging from 10:1 to 50:1 (bacteria:neutrophil).

-

Incubate the mixture at 37°C for a set time course (e.g., 15, 30, 60 minutes) to allow for phagocytosis. Place a control sample on ice to prevent phagocytosis.

3. Quenching and Analysis:

-

Stop the phagocytosis by placing the samples on ice.

-

Add a quenching agent, such as trypan blue, to quench the fluorescence of extracellular (adherent but not internalized) bacteria.

-

Analyze the samples by flow cytometry. Gate on the neutrophil population based on forward and side scatter characteristics.

-

Quantify phagocytosis by measuring the percentage of fluorescent neutrophils (neutrophils that have engulfed bacteria) and the mean fluorescence intensity (MFI) of the positive population (indicating the number of bacteria per neutrophil).

CD4+ T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of CD4+ T-cells in response to stimulation and treatment with azithromycin.

1. Cell Preparation and Staining:

-

Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Resuspend the purified CD4+ T-cells at 1x10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

-

Wash the cells 2-3 times with complete medium to remove excess CFSE.

2. Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled CD4+ T-cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1-2x10^5 cells/well.

-

Treat the cells with the desired concentrations of azithromycin or a vehicle control.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies (plate-bound or soluble) or a specific antigen.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

If desired, stain with antibodies against other cell surface markers (e.g., CD25, CD69) and a viability dye.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the live, single CD4+ T-cell population. Proliferation is visualized as a series of peaks in the CFSE histogram, with each successive peak representing a cell division and having half the fluorescence intensity of the preceding peak.

-

Quantify proliferation by determining the percentage of divided cells and the proliferation index.

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic activity of NK cells against a target cell line in the presence of azithromycin.

1. Preparation of Effector and Target Cells:

-

Effector Cells (NK cells): Isolate primary NK cells from PBMCs or use an NK cell line (e.g., NK-92).

-

Target Cells: Use a susceptible target cell line, such as K562 cells. Label the target cells with a fluorescent dye like Calcein-AM or CFSE for identification by flow cytometry.[11][12][14][20]

2. Cytotoxicity Assay:

-

Plate the labeled target cells in a 96-well U-bottom plate at a density of 1x10^4 cells/well.

-

Pre-incubate the effector NK cells with different concentrations of azithromycin or a vehicle control for a specified period (e.g., 1-4 hours).

-

Add the pre-treated NK cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Include control wells with target cells only (spontaneous release) and target cells with a lysis agent like Triton X-100 (maximum release).

-

Co-culture the effector and target cells for 4 hours at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

-

After incubation, add a viability dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD, to each well.

-

Analyze the samples on a flow cytometer.

-

Gate on the target cell population based on their fluorescent label (e.g., Calcein-AM or CFSE).

-

Within the target cell gate, determine the percentage of dead cells by their uptake of the viability dye (e.g., PI-positive or 7-AAD-positive).

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] * 100

This technical guide provides a foundational understanding of the in-vitro immunomodulatory effects of azithromycin. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in the field of immunomodulation. It is crucial to note that in-vitro findings may not always directly translate to in-vivo efficacy, and further studies are warranted to fully elucidate the clinical implications of these observations.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azithromycin drives alternative macrophage activation and improves recovery and tissue sparing in contusion spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Human and Mouse Neutrophil Phagocytosis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Azithromycin Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Azithromycin on Blood Inflammatory Gene Expression and Cytokine Production in Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 12. NK Cell Cytotoxicity Assays | Revvity [revvity.com]

- 13. youtube.com [youtube.com]

- 14. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cusabio.com [cusabio.com]

- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 20. bpsbioscience.com [bpsbioscience.com]

In-Vitro Susceptibility of Azithromycin Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro susceptibility of azithromycin (B1666446) monohydrate, a macrolide antibiotic. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, common susceptibility testing protocols, and a summary of its activity against a range of clinically relevant bacteria.

Core Concepts: Mechanism of Action and Resistance

Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2][3] It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides.[1][2][3] This action ultimately halts the growth and replication of the bacteria.

Bacterial resistance to azithromycin can emerge through several mechanisms. The most common include modification of the ribosomal target site, often through methylation, which reduces the binding affinity of the drug. Another significant mechanism is the active efflux of the drug from the bacterial cell by specific pump proteins.[4]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in-vitro susceptibility of bacteria to azithromycin are crucial for consistent and reliable results. The two most widely accepted methods are broth microdilution and disk diffusion, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Detailed Methodology:

-

Preparation of Azithromycin Stock Solution: Accurately weigh a sufficient amount of azithromycin monohydrate powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution. Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a working solution at a concentration twice the highest desired final concentration in the microplate.

-

Preparation of Microdilution Plates: Using a multichannel pipette, dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the working azithromycin solution to the first well of each row, resulting in the highest test concentration. Mix thoroughly by pipetting up and down. Transfer 50 µL from the first well to the second well to create a two-fold serial dilution. Repeat this process across the plate to the desired final concentration. Discard 50 µL from the last well to ensure a final volume of 50 µL in each well.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should be further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will also dilute the antibiotic concentration to the final desired test concentrations.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of azithromycin at which there is no visible growth (turbidity) of the organism.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum as described in step 4 of the Broth Microdilution protocol, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation of Agar (B569324) Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Application of Azithromycin Disk: Aseptically apply a 15-µg azithromycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Within 15 minutes of disk application, invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

In-Vitro Susceptibility Data

The following tables summarize the in-vitro activity of azithromycin against a variety of common bacterial pathogens as determined by the broth microdilution method. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: In-Vitro Activity of Azithromycin against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | 0.25-1.0 | >256 | ≤0.06->256 |

| Streptococcus pneumoniae | - | 0.06-0.25 | 16->256 | ≤0.015->256 |

| Streptococcus pyogenes | - | 0.06-0.12 | 0.12-0.25 | ≤0.03-≥8 |

| Enterococcus faecalis | - | 1.0-4.0 | >128 | 0.25->128 |

Table 2: In-Vitro Activity of Azithromycin against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | - | 0.5-2.0 | 1.0-4.0 | ≤0.015-8 |

| Moraxella catarrhalis | - | ≤0.03-0.12 | ≤0.03-0.25 | ≤0.03-0.5 |

| Neisseria gonorrhoeae | - | 0.25 | 1.0 | ≤0.002-≥256 |

| Escherichia coli | - | 2.0-8.0 | >128 | 0.25->128 |

| Salmonella Typhi | 150 | 4 | 8 | 2-32 |

Note: The number of isolates for some species was not specified in the provided search results. Data is compiled from various sources and susceptibility patterns can vary by geographic location and time.

Quality Control

For accurate and reproducible susceptibility testing, the inclusion of quality control (QC) strains with known MIC or zone diameter ranges is mandatory. The following table provides the CLSI-recommended QC ranges for azithromycin.

Table 3: Quality Control Ranges for Azithromycin Susceptibility Testing

| Quality Control Strain | Test Method | Azithromycin Concentration | Acceptable Range |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | - | 0.25-1.0 µg/mL |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution | - | 1.0-4.0 µg/mL |

| Escherichia coli ATCC 25922 | Broth Microdilution | - | 2.0-8.0 µg/mL |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 15 µg | 21-26 mm |

Signaling Pathways and Logical Relationships

Azithromycin's Core Mechanism of Action

The primary antibacterial action of azithromycin is the inhibition of protein synthesis, a critical process for bacterial survival.

Common Resistance Mechanisms

Bacteria have evolved several strategies to counteract the effects of azithromycin. Understanding these is vital for the development of new therapeutic approaches.

This technical guide provides a foundational understanding of the in-vitro susceptibility of this compound. For further detailed information, researchers are encouraged to consult the latest guidelines from CLSI and EUCAST.

References

An In-depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Azithromycin Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract